Ethyl dibenzylphosphinite
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Overview
Description
Dibenzyl(ethoxy)phosphine is an organophosphorus compound characterized by the presence of two benzyl groups and one ethoxy group attached to a phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenzyl(ethoxy)phosphine can be synthesized through several methods. One common approach involves the reaction of dibenzylphosphine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically proceeds under mild conditions, yielding dibenzyl(ethoxy)phosphine as the primary product .
Industrial Production Methods: Industrial production of dibenzyl(ethoxy)phosphine often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: Dibenzyl(ethoxy)phosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the ethoxy group is replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed to produce phosphonic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of dibenzyl(ethoxy)phosphine.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Hydrolysis: Phosphonic acids.
Scientific Research Applications
Dibenzyl(ethoxy)phosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Industry: Dibenzyl(ethoxy)phosphine is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dibenzyl(ethoxy)phosphine involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to metal ions and influencing enzymatic activities. The compound’s ability to form stable complexes with metals is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Dibenzylphosphine: Similar structure but lacks the ethoxy group.
Diethylphosphine: Contains ethyl groups instead of benzyl groups.
Triphenylphosphine: Contains phenyl groups instead of benzyl and ethoxy groups.
Uniqueness: Dibenzyl(ethoxy)phosphine is unique due to the presence of both benzyl and ethoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound in various chemical reactions and applications .
Properties
CAS No. |
59586-99-1 |
---|---|
Molecular Formula |
C16H19OP |
Molecular Weight |
258.29 g/mol |
IUPAC Name |
dibenzyl(ethoxy)phosphane |
InChI |
InChI=1S/C16H19OP/c1-2-17-18(13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3 |
InChI Key |
BYBYOWDSYOBPTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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